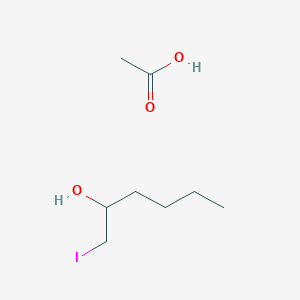

Acetic acid;1-iodohexan-2-ol

Description

Halogenated alcohols, commonly known as halohydrins, are organic compounds that feature a halogen atom and a hydroxyl group on adjacent carbon atoms. cardiff.ac.uk This unique arrangement of two distinct functional groups makes them highly reactive and synthetically useful. chemicalbook.com Halohydrins serve as crucial precursors in a multitude of organic transformations. chemsynthesis.com

One of their most significant applications is in the synthesis of epoxides. chemicalbook.com Treatment of a halohydrin with a base initiates an intramolecular SN2 reaction, where the hydroxyl group, deprotonated to an alkoxide, displaces the adjacent halide to form a three-membered cyclic ether known as an epoxide. cardiff.ac.uk This transformation is a cornerstone of synthetic chemistry, as epoxides are themselves versatile intermediates for producing a wide range of compounds, including diols and amino alcohols. chemicalbook.comchemicalbook.com Furthermore, halohydrins are employed in the synthesis of various substituted alcohols and can be used to study the degradation of halogenated environmental pollutants. chemicalbook.com

Organoiodine compounds, which contain one or more carbon-iodine (C-I) bonds, hold a special place in organic synthesis. oup.com The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for the methyl derivative. oup.com This inherent weakness means that iodide is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.

The lability of the C-I bond makes iodine-containing intermediates common in laboratory-scale synthesis for their ease of formation and subsequent cleavage. oup.com Hypervalent organoiodine compounds, where the iodine atom has a formal oxidation state higher than -1, are widely used as mild oxidizing agents and for introducing functional groups. rsc.org They often serve as less toxic alternatives to heavy metal reagents. libretexts.org In recent years, organoiodine(III) compounds have been shown to act as organometallic-like nucleophiles, enabling novel carbon-carbon bond-forming reactions. doi.org

1-Iodohexan-2-ol is a specific type of halohydrin known as an iodohydrin. It belongs to the broad class of functionalized alkyl halides and serves as a prime example of a β-haloalcohol. Its structure, featuring a primary carbon bonded to iodine and a secondary carbon bonded to a hydroxyl group, dictates its reactivity.

The synthesis of 1-iodohexan-2-ol can be achieved through established methods for halohydrin formation. A common and regioselective route is the ring-opening of an epoxide, in this case, 1,2-epoxyhexane (B74757) (also known as 1-hexene (B165129) oxide). This reaction can be performed using various hydrohalic acids, such as hydroiodic acid (HI). libretexts.org Under acidic conditions, the reaction proceeds with high regioselectivity, where the nucleophile (iodide) attacks the less sterically hindered carbon atom of the protonated epoxide. libretexts.orgmasterorganicchemistry.com

Alternatively, iodohydrins can be prepared from alkenes. The reaction of 1-hexene with iodine (I₂) in the presence of water as a nucleophile yields 1-iodohexan-2-ol. This electrophilic addition proceeds with anti-stereospecificity. cardiff.ac.uk

The acetic acid derivative of 1-iodohexan-2-ol is 1-iodohexan-2-yl acetate (B1210297). Such iodoalkyl esters, or halohydrin esters, are of significant academic interest as they combine the reactivity of an alkyl iodide with a protected alcohol functionality. chemguide.co.uk The acetate group often serves as a protecting group for the alcohol, preventing it from participating in undesired side reactions while transformations are carried out at other sites of the molecule. thieme-connect.decargohandbook.com

The synthesis of these esters can be approached in several ways. One direct method is the iodoacetoxylation of an alkene, where a reagent like iodine monoacetate is added across the double bond. libretexts.org Another powerful method involves the regioselective ring-opening of an epoxide with an acyl halide. oup.com Alternatively, 1-iodohexan-2-ol can be synthesized first and then esterified through reaction with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine. thieme-connect.de

Recent research highlights the utility of enzymatic reactions for accessing chiral iodoalcohol derivatives. For instance, a study on the kinetic resolution of a structurally similar compound, (±)-(E)-1-iodohexa-1,5-dien-3-ol, utilized a lipase (B570770) to selectively acetylate one enantiomer, affording the (R)-acetate and leaving the (S)-alcohol unreacted. oup.com This demonstrates a sophisticated approach to obtaining enantiomerically enriched building blocks for natural product synthesis. oup.com

Research Findings and Data

While specific experimental data for 1-iodohexan-2-ol and its acetate are not widely published, their properties can be inferred from related compounds and general principles. The synthesis is typically approached via the ring-opening of 1,2-epoxyhexane.

Table 1: Plausible Synthesis of 1-Iodohexan-2-yl Acetate

| Step | Reactants | Reagents | Product | Description |

| 1 | 1,2-Epoxyhexane | Hydroiodic Acid (HI) | 1-Iodohexan-2-ol | Acid-catalyzed ring-opening of the epoxide. The iodide nucleophile attacks the less substituted carbon. libretexts.org |

| 2 | 1-Iodohexan-2-ol | Acetic Anhydride, Pyridine | 1-Iodohexan-2-yl acetate | Acetylation of the secondary alcohol to form the corresponding ester. Pyridine acts as a catalyst and scavenges the acetic acid byproduct. |

The academic importance of related compounds is highlighted by studies on their enzymatic resolution, which provides access to valuable chiral synthons.

Table 2: Representative Research Findings on a Related Iodoalcohol System Data from the kinetic resolution of (±)-(E)-1-iodohexa-1,5-dien-3-ol.

| Catalyst | Reaction | Product 1 | Product 2 | Yield | Reference |

| Lipase PS-C “Amano” II | Acetylation with Vinyl Acetate | (3S)-(E)-1-Iodohexa-1,5-dien-3-ol | (3R)-(E)-1-Iodohexa-1,5-dien-3-yl acetate | 46% (alcohol), 51% (acetate) | oup.com |

This type of resolution is crucial for synthesizing complex, biologically active molecules where specific stereochemistry is required.

Structure

2D Structure

Properties

CAS No. |

699021-29-9 |

|---|---|

Molecular Formula |

C8H17IO3 |

Molecular Weight |

288.12 g/mol |

IUPAC Name |

acetic acid;1-iodohexan-2-ol |

InChI |

InChI=1S/C6H13IO.C2H4O2/c1-2-3-4-6(8)5-7;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4) |

InChI Key |

JLKNEQFIGCVVDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CI)O.CC(=O)O |

Origin of Product |

United States |

Esterification and Derivatization of 1 Iodohexan 2 Ol with Acetic Acid

Catalytic Systems for the Acetic Acid Esterification of Secondary Alcohols

The esterification of secondary alcohols such as 1-iodohexan-2-ol with acetic acid is an equilibrium-limited reaction that necessitates the use of a catalyst to achieve practical conversion rates. The choice of catalyst is critical, as secondary alcohols exhibit lower reactivity compared to primary alcohols due to steric hindrance around the hydroxyl group.

Brønsted and Lewis Acid Catalysis

The Fischer-Speier esterification, a cornerstone of organic synthesis, traditionally employs acid catalysts to accelerate the reaction between a carboxylic acid and an alcohol. This process is applicable to the esterification of 1-iodohexan-2-ol.

Brønsted Acid Catalysis: Strong protonic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of the secondary alcohol, 1-iodohexan-2-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product, 1-iodohexan-2-yl acetate (B1210297). The reaction is reversible, and the presence of the acid catalyst accelerates both the forward and reverse reactions.

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, offer an alternative catalytic pathway. Metal salts such as iron(III) chloride (FeCl₃), zirconium(IV) oxychloride (ZrOCl₂·8H₂O), and hafnium(IV) salts are effective catalysts for the esterification of secondary alcohols. The Lewis acid coordinates with the carbonyl oxygen of the acetic acid, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon, similar to the effect of protonation by a Brønsted acid. This activation facilitates the nucleophilic attack by 1-iodohexan-2-ol. Lewis acid catalysis can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. Studies have also explored the synergistic effects of combining Brønsted and Lewis acids, which can lead to enhanced catalytic activity.

The table below summarizes various acid-catalyzed systems used for the esterification of secondary alcohols.

| Catalyst Type | Catalyst Example | Alcohol Type | Key Findings |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | General Secondary Alcohols | Standard catalyst for Fischer esterification; accelerates reaction by protonating the carboxylic acid. |

| Lewis Acid | Hafnium(IV) & Zirconium(IV) salts | Primary and Secondary Alcohols | Effective for direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. |

| Lewis Acid | ZrOCl₂·8H₂O | Long-chain Secondary Alcohols | Efficient catalyst, with enhanced activity when supported on ordered mesoporous silica. |

| Lewis Acid | Iron(III) chloride (FeCl₃·6H₂O) | Steroid Alcohols (Secondary) | Versatile catalyst for the esterification of steroid alcohols with fatty acids. |

Organocatalytic Approaches to Ester Synthesis

In the pursuit of more sustainable and metal-free catalytic systems, organocatalysis has emerged as a powerful tool in organic synthesis. These catalysts are small organic molecules that can facilitate reactions without the need for a metal center.

For the esterification of secondary alcohols, several organocatalytic strategies have been developed. 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can efficiently promote the acylation of alcohols with acid anhydrides, often under solvent-free conditions. While this typically involves an activated carboxylic acid derivative, it highlights an important organocatalytic route.

More direct approaches include the use of N-heterocyclic carbenes (NHCs), which can catalyze the oxidative esterification of aldehydes to esters. For the direct dehydrative esterification between a carboxylic acid and an alcohol, specific organocatalysts like 2,2'-biphenol-derived phosphoric acids have shown promise. These catalysts can promote the reaction between equimolar amounts of carboxylic acids and secondary alcohols without the need to actively remove the water byproduct.

| Organocatalyst Type | Catalyst Example | Reactants | Key Features |

| Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Alcohol + Acid Anhydride (B1165640) | Efficiently promotes acylation; can be used in solvent-free conditions and supported on polymers for reuse. |

| Brønsted Acid | 2,2'-Biphenol-derived phosphoric acid | Carboxylic Acid + Secondary Alcohol | Promotes dehydrative esterification without the need for water removal. |

| Surfactant-type Brønsted Acid | p-Dodecylbenzenesulfonic acid (DBSA) | Carboxylic Acid + Alcohol | Enables selective esterification in water by forming hydrophobic assemblies that facilitate dehydration. |

Green Chemistry Principles in Esterification Processes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The esterification of 1-iodohexan-2-ol with acetic acid can be approached through several green strategies to minimize its environmental impact.

Solvent-Free or Reduced-Solvent Reaction Conditions

Traditional esterification reactions often use an excess of one reactant or a solvent like toluene to facilitate the removal of water via azeotropic distillation. However, many organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of solvent-free conditions or benign solvents.

Conducting the esterification of 1-iodohexan-2-ol under solvent-free conditions is a viable green alternative. In such a setup, the reactants themselves act as the solvent. This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration. For example, studies have shown that the direct esterification of various primary and secondary alcohols with acetic acid can proceed efficiently at elevated temperatures (e.g., 85 °C) with a low catalyst loading and no additional solvent, achieving excellent yields. Glacial acetic acid itself can sometimes serve as a green solvent, as it is biodegradable and has low toxicity compared to solvents like dichloromethane.

Solid-Supported Catalysts and Reagents

A significant drawback of homogeneous catalysts, such as sulfuric acid, is the difficulty of separating them from the reaction mixture, which often requires neutralization and generates salt waste. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a green solution to this problem.

Solid-supported catalysts can be easily removed from the reaction mixture by simple filtration and can often be recycled and reused multiple times, improving process economy and reducing waste. For the esterification of secondary alcohols, a variety of solid acid catalysts have been developed:

Ion-exchange resins: Resins like Amberlyst-15 or Dowex H+ are sulfonated polystyrene polymers that act as strong Brønsted acid catalysts. They have been successfully used in the synthesis of various esters.

Zeolites: These are crystalline aluminosilicates with a porous structure and tunable acidity. Zeolites such as Hβ, HY, and HZSM5 have been employed as shape-selective and reusable catalysts for the esterification of acetic acid with various alcohols.

Supported Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or zirconium oxychloride (ZrOCl₂) can be immobilized on solid supports like silica (SiO₂), enhancing their stability and facilitating recovery.

Magnetic Catalysts: An innovative approach involves anchoring an acidic catalyst onto magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). These catalysts show high activity and can be rapidly separated from the reaction mixture using an external magnet for straightforward recovery and reuse.

Reaction Kinetics and Thermodynamic Considerations in Acetic Acid Esterification

A comprehensive understanding of the esterification of 1-iodohexan-2-ol requires an analysis of its reaction kinetics and the underlying thermodynamic principles that govern its equilibrium position.

Reaction Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the esterification of various alcohols with acetic acid have shown that the reaction rate increases significantly with rising temperature and higher catalyst loading. However, for secondary alcohols, the reaction rate is generally lower than for primary alcohols due to greater steric hindrance at the reaction center.

The reaction often follows a second-order reversible kinetic model. In heterogeneous catalysis, kinetic models such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms are often used to describe the interaction of reactants with the catalyst surface. The Eley-Rideal model, for instance, has been successfully applied to the esterification of acetic acid with octanol, where the reaction occurs between an adsorbed acetic acid molecule and an alcohol molecule from the bulk liquid phase.

The table below illustrates the impact of various parameters on reaction conversion, based on studies of similar esterification reactions.

| Parameter | Effect on Conversion/Rate | Rationale |

| Temperature | Increases | Provides the necessary activation energy for the reaction, leading to a higher reaction rate constant. |

| Catalyst Concentration | Increases | A higher concentration of active catalytic sites accelerates the rate at which equilibrium is reached. |

| Reactant Molar Ratio | Variable | Using an excess of one reactant (e.g., acetic acid) can shift the equilibrium towards the product side (Le Châtelier's principle), increasing the conversion of the limiting reactant (1-iodohexan-2-ol). |

| Water Concentration | Decreases | As a product, the presence of water shifts the equilibrium back towards the reactants, reducing the net forward reaction rate and final conversion. |

Thermodynamic Considerations: The Fischer esterification is a classic example of a reversible reaction at equilibrium. The spontaneity and position of this equilibrium are dictated by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

Enthalpy (ΔH): Esterification reactions are typically moderately exothermic, meaning they release heat (negative ΔH).

Entropy (ΔS): The reaction involves two reactant molecules forming two product molecules (ester and water), resulting in a small change in entropy.

Gibbs Free Energy (ΔG): The change in Gibbs free energy for esterification is usually a small negative or positive value, indicating that the reaction does not strongly favor either reactants or products, hence its reversible nature.

Because the reaction is exothermic, increasing the temperature will increase the reaction rate but will also shift the equilibrium position slightly back towards the reactants, according to Le Châtelier's principle. Therefore, an optimal temperature must be chosen to balance favorable kinetics with a favorable equilibrium position. The equilibrium constant (K) for the esterification of acetic acid with isopropyl alcohol, a simple secondary alcohol, was found to decrease with increasing temperature, confirming the exothermic nature of the reaction.

| Thermodynamic Parameter | Typical Value for Esterification | Implication |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | The reaction releases heat. Lower temperatures favor the products at equilibrium. |

| Entropy of Reaction (ΔS) | Small (positive or negative) | There is little change in the overall disorder of the system. |

| Gibbs Free Energy of Reaction (ΔG) | Close to zero | The reaction is readily reversible and does not proceed to completion under standard conditions. |

| Equilibrium Constant (K) | Decreases with increasing temperature | Confirms the exothermic nature; a compromise temperature is needed to achieve a good rate and yield. |

Mechanistic Investigations of Reactions Involving 1 Iodohexan 2 Ol and Its Acetate

Elucidation of Reaction Pathways for Iodoalcohol Formation

The synthesis of iodoalcohols, or iodohydrins, such as 1-iodohexan-2-ol, typically involves the addition of iodine and a hydroxyl group across a carbon-carbon double bond (e.g., from 1-hexene). The mechanism of this iodohydroxylation reaction can proceed through different pathways, primarily distinguished as polar or radical, depending on the reagents and conditions employed.

The formation of iodoalcohols can be understood by comparing two distinct mechanistic frameworks: polar and free-radical pathways.

Polar Mechanism: This is the more common pathway for iodohydrin formation. It is an electrophilic addition reaction where an electrophilic iodine species (I+) attacks the electron-rich double bond of an alkene. This attack results in the formation of a cyclic iodonium (B1229267) ion intermediate. The subsequent step involves the nucleophilic attack by a water molecule on one of the carbons of the cyclic intermediate. This attack follows the Markovnikov rule, where the nucleophile adds to the more substituted carbon. However, in the case of a terminal alkene like 1-hexene (B165129), the attack occurs at the secondary carbon, leading to the formation of 1-iodohexan-2-ol. The reaction exhibits anti-stereochemistry, meaning the iodine and hydroxyl groups are added to opposite faces of the original double bond. Sources of electrophilic iodine include molecular iodine in the presence of water or N-iodosuccinimide (NIS) in an aqueous solvent. For instance, the reduction of 2-iodoxybenzoic acid (IBX) in the presence of molecular iodine can generate hypoiodous acid (IOH), which reacts with olefins to produce iodohydrins with anti stereochemistry organic-chemistry.org.

Radical Mechanism: Free radical reactions proceed through a different set of steps: initiation, propagation, and termination lumenlearning.comlibretexts.org. A radical pathway for iodohydroxylation is less common but can be initiated by heat or light, causing the homolytic cleavage of a molecule to generate radicals lumenlearning.comlibretexts.org. For instance, the photolysis of a precursor could generate an iodine radical. This radical would then add to the alkene double bond to form a carbon-centered radical intermediate. This intermediate would then need to react with a source of a hydroxyl group, such as by abstracting a hydrogen from a water molecule, to form the final product. Unlike polar mechanisms, radical additions to alkenes can often lead to anti-Markovnikov products, depending on the stability of the radical intermediate. Radical reactions are often characterized by their occurrence in a chain reaction fashion lumenlearning.comlibretexts.orglibretexts.org.

| Feature | Polar Mechanism | Radical Mechanism |

|---|---|---|

| Initiation | Attack of electrophile (I+) on alkene | Homolytic cleavage to form radicals (e.g., by light/heat) libretexts.org |

| Key Intermediate | Cyclic iodonium ion | Carbon-centered radical |

| Regioselectivity | Typically Markovnikov (nucleophile attacks more substituted carbon) | Can be anti-Markovnikov depending on radical stability |

| Stereochemistry | Anti-addition | Mixture of syn and anti addition often observed |

| Common Reagents | I2/H2O, N-Iodosuccinimide (NIS), IOH organic-chemistry.org | Radical initiators (e.g., AIBN), peroxides, light (hν) libretexts.org |

Hypervalent iodine reagents have become powerful tools in organic synthesis due to their unique reactivity, low toxicity, and mild reaction conditions compared to heavy-metal reagents researchgate.netnih.gov. These compounds, where the iodine atom has an oxidation state higher than +1 (commonly +3 or +5), are excellent sources of electrophilic iodine and can facilitate a wide range of transformations, including the formation of iodoalcohols researchgate.netnih.gov.

Reagents like (diacetoxyiodo)benzene (B116549) (DIB) can serve as precursors to generate highly electrophilic iodine species. nih.gov For example, reacting DIB with molecular iodine can produce acetyl hypoiodite (B1233010) (CH₃CO₂I) in situ. This species then acts as a potent electrophile that adds to an alkene, forming the characteristic iodonium ion intermediate, which is subsequently opened by a nucleophile. If the reaction is performed with acetic acid as the nucleophile followed by hydrolysis, it provides a pathway to the iodoalcohol.

The key role of the hypervalent iodine compound is to act as an oxidant and a carrier of ligands that can be transferred to a substrate nih.gov. The general mechanism involves the initial interaction of the hypervalent iodine reagent with the alkene, leading to an intermediate that possesses a highly electrophilic iodine center. This facilitates the formation of the iodonium ion, which is a critical intermediate on the path to the final iodoalcohol product. The aryliodine(III) moiety serves as an excellent leaving group, driving the reaction forward nih.gov.

Mechanistic Aspects of Esterification of Iodoalcohols

The conversion of 1-iodohexan-2-ol to its acetate (B1210297) ester is a fundamental esterification reaction. The most common and direct method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid (acetic acid) in the presence of an acid catalyst.

The esterification of 1-iodohexan-2-ol with acetic acid is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This mechanism proceeds through a series of equilibrium steps. masterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the acetic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. oregonstate.educhemguide.co.ukmasterorganicchemistry.com

Nucleophilic Attack: The alcohol oxygen of 1-iodohexan-2-ol acts as a nucleophile and attacks the activated carbonyl carbon. oregonstate.edu This addition step leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comoregonstate.edu

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water. chemguide.co.uklibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The resulting protonated ester is deprotonated by a weak base in the mixture (like water or another alcohol molecule) to yield the final ester product, acetic acid;1-iodohexan-2-ol, and regenerate the acid catalyst. masterorganicchemistry.com

This entire process is reversible, and the equilibrium can be shifted toward the product ester by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.comreaxis.com

The rate of esterification is sensitive to both steric and electronic factors associated with the alcohol and carboxylic acid.

Steric Factors: Steric hindrance around the reacting hydroxyl group of the alcohol can significantly slow down the reaction rate. In 1-iodohexan-2-ol, the hydroxyl group is on a secondary carbon. While the linear hexyl chain does not impose extreme steric bulk, it is more hindered than a primary alcohol. The bulky iodine atom at the adjacent C1 position further contributes to steric crowding around the reaction center. This increased steric hindrance can impede the approach of the alcohol nucleophile to the electrophilic carbonyl carbon of the protonated acetic acid, thus lowering the reaction rate compared to less hindered alcohols. The introduction of steric hindrance near a hydroxyl group is known to weaken its ability to participate in intermolecular bonding and reactions. researchgate.net

Electronic Factors: The large iodine atom at the C1 position exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the oxygen atom of the hydroxyl group at C2. A lower electron density makes the oxygen a weaker nucleophile. Consequently, its attack on the protonated carbonyl carbon of acetic acid will be less favorable, leading to a slower reaction rate compared to an alcohol without such an electron-withdrawing substituent, like 2-hexanol.

| Factor | Influence on 1-Iodohexan-2-ol | Effect on Reaction Rate |

|---|---|---|

| Steric Hindrance | The secondary alcohol is sterically more demanding than a primary one. The adjacent iodine atom adds to the bulk. | Decreases the rate of nucleophilic attack. |

| Electronic Effect | The iodine atom is strongly electron-withdrawing (inductive effect), reducing the nucleophilicity of the hydroxyl oxygen. | Decreases the rate of nucleophilic attack. |

Rearrangement Pathways in Iodoalcohol Chemistry

Reactions involving iodoalcohols, particularly under acidic conditions that can generate carbocation intermediates, may be accompanied by molecular rearrangements. masterorganicchemistry.com These rearrangements typically occur to form a more stable carbocation.

For 1-iodohexan-2-ol, if conditions were to favor the loss of the hydroxyl group as water (e.g., strong acid, heat), a secondary carbocation would form at the C2 position. This secondary carbocation could potentially undergo a rearrangement. A common type of rearrangement is a 1,2-hydride shift, where a hydrogen atom with its pair of electrons migrates from an adjacent carbon to the carbocation center.

In the case of the 2-hexyl carbocation, a hydride shift from C3 would result in a different secondary carbocation, offering no energetic advantage. However, a more significant rearrangement could be envisioned involving the iodine atom. The C-I bond is relatively weak, and it's possible under certain conditions for the iodine to migrate or for the molecule to undergo more complex transformations, especially if promoted by specific reagents like hypervalent iodine compounds, which are known to induce oxidative rearrangements. nih.gov For instance, treatment of certain alcohols with acid can lead to elimination reactions, which may be preceded by carbocation rearrangements to yield the most stable alkene product according to Zaitsev's rule. masterorganicchemistry.com While simple hydride shifts in the hexyl chain are less likely to be productive, the presence of the iodo group opens possibilities for more complex pathways that are an active area of chemical research.

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthesis of Chiral Iodoalcohols

The generation of chiral iodoalcohols in an enantiopure form can be achieved through various asymmetric strategies. These methods are designed to favor the formation of one enantiomer over the other, moving beyond classical resolution techniques to more efficient and direct synthetic routes.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral influence in the reaction. wikipedia.orgmsu.edu In the context of forming a C-I bond, this involves introducing iodine to a prochiral molecule in a way that selectively creates a specific stereocenter.

This can be accomplished through several approaches:

Use of Chiral Iodine Reagents: The development of chiral organoiodine (I and III) compounds has opened new avenues for asymmetric synthesis. anr.fr These reagents, often featuring a chiral backbone, can deliver an iodine atom (or an iodonium (B1229267) ion) to a substrate, such as an alkene, from a specific face, thereby controlling the stereochemistry of the resulting halohydrin.

Catalytic Enantioselective Iodination: A more advanced approach involves using a chiral catalyst to control the stereochemical outcome of an iodination reaction. For instance, a chiral Lewis acid or a chiral organocatalyst can coordinate with the substrate, directing the attack of an achiral iodine source to one face of the molecule, leading to the formation of an enantioenriched product.

The effectiveness of asymmetric induction is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.

Table 1: Asymmetric Iodocyclization of an Allylic Alcohol using a Chiral Catalyst

| Entry | Catalyst | Iodine Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Chiral Catalyst A | I2 | CH2Cl2 | 85 | 92 |

| 2 | Chiral Catalyst B | NIS | Toluene | 78 | 88 |

| 3 | Chiral Catalyst A | I(coll)2ClO4 | CH3CN | 91 | 95 |

Note: Data is representative of typical results in asymmetric iodination reactions.

Biocatalysis leverages the high stereoselectivity of enzymes to achieve chiral separations. nih.gov For producing enantiopure 1-iodohexan-2-ol, the most common biocatalytic method is the kinetic resolution of a racemic mixture.

In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate while leaving the other largely unreacted. Lipases are particularly effective for resolving racemic alcohols via enantioselective acylation. mdpi.com When racemic 1-iodohexan-2-ol is exposed to a lipase (B570770) and an acyl donor (like vinyl acetate), the enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, (R)-1-iodohexan-2-yl acetate (B1210297). The unreacted alcohol (S)-1-iodohexan-2-ol can then be separated from the ester.

The key advantages of biocatalysis include:

High Enantioselectivity: Enzymes often exhibit very high enantiomeric ratios (E), leading to products with high enantiomeric excess.

Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure, which prevents degradation of sensitive molecules. nih.gov

Environmental Sustainability: Enzymes are biodegradable catalysts, aligning with the principles of green chemistry. nih.gov

Table 2: Screening of Lipases for Kinetic Resolution of Racemic 1-Iodohexan-2-ol

| Entry | Enzyme Source | Acyl Donor | Conversion (%) | Product ee (%) | Unreacted Alcohol ee (%) |

| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | 49 | >99 (R) | 98 (S) |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | 51 | 95 (R) | >99 (S) |

| 3 | Rhizomucor miehei Lipase (RML) | Acetic Anhydride (B1165640) | 45 | 89 (R) | 73 (S) |

Note: Data is illustrative of enzyme screening results for alcohol resolution.

Stereochemical Outcomes of Esterification Reactions

The esterification of the chiral 1-iodohexan-2-ol to form 1-iodohexan-2-yl acetate is a key transformation. The stereochemical integrity of the chiral center during this reaction is of paramount importance.

In most standard esterification procedures, the reaction occurs with retention of configuration at the chiral center of the alcohol. libretexts.org This is because the reaction mechanism, such as in Fischer esterification or acylation with acetic anhydride or acetyl chloride, involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acylating agent. The bond between the chiral carbon and the oxygen (the C-O bond) is not broken during the process. Therefore, the spatial arrangement of the groups around the chiral center remains unchanged.

In contrast, an inversion of configuration , often associated with SN2 reactions, would occur if the chiral carbon itself were the site of a nucleophilic attack that displaces the hydroxyl group. youtube.com This is not a typical pathway for esterification but could be envisioned in a multi-step sequence, for example, via activation of the hydroxyl group to make it a good leaving group followed by substitution with an acetate nucleophile. However, for the direct acylation of 1-iodohexan-2-ol, retention is the expected and observed outcome.

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. While the esterification of an enantiopure alcohol does not create a new stereocenter, the principles of diastereoselectivity are central to certain resolution strategies. For instance, a racemic mixture of 1-iodohexan-2-ol can be reacted with a chiral, enantiopure acylating agent. This reaction produces a mixture of two diastereomeric esters:

(R)-alcohol + (R)-acylating agent → (R,R)-diastereomer

(S)-alcohol + (R)-acylating agent → (S,R)-diastereomer

Because diastereomers have different physical properties (e.g., boiling points, solubility, chromatographic retention), they can be separated by conventional techniques like chromatography or crystallization. After separation, hydrolysis of the individual diastereomers yields the enantiomerically pure (R)- and (S)-1-iodohexan-2-ol.

Dynamic Kinetic Resolution Strategies for Iodoalcohol Derivatives

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for the desired product is only 50%. nih.gov Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes this limitation, enabling the conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.eduwikipedia.org

DKR combines the enantioselective reaction of a kinetic resolution with a simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.com For 1-iodohexan-2-ol, a DKR process would typically involve:

Enantioselective Acylation: A lipase (e.g., CAL-B) selectively acylates one enantiomer (e.g., the R-enantiomer).

In-situ Racemization: A racemization catalyst, often a transition metal complex (e.g., a Ruthenium-based catalyst), continuously interconverts the unreacted (S)-alcohol back into the (R)-alcohol. mdpi.com

As the (S)-alcohol is depleted by racemization and the (R)-alcohol is consumed by the enzyme, the equilibrium is driven towards the formation of a single enantiomer of the acetylated product, (R)-1-iodohexan-2-yl acetate, with a theoretical yield approaching 100%.

Table 3: Dynamic Kinetic Resolution of Racemic 1-Iodohexan-2-ol

| Entry | Racemization Catalyst | Enzyme | Time (h) | Conversion (%) | Product ee (%) |

| 1 | Ru-Complex 1 | CAL-B | 24 | >99 | 99 (R) |

| 2 | V-Complex | CAL-B | 36 | 98 | 97 (R) |

| 3 | Zeolite-based catalyst | CAL-B | 48 | 95 | 98 (R) |

Note: Data represents typical outcomes for DKR of secondary alcohols. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

NMR spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules like 1-iodohexan-2-yl acetate (B1210297). Advanced NMR methods provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations critical for confirming the precise molecular architecture.

The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structure. In ¹H NMR, the chemical shift of each proton is influenced by the electron density of its environment. For 1-iodohexan-2-yl acetate, the proton on the carbon bearing the acetate group (H2) is expected to be downfield due to the deshielding effect of the oxygen atom. The protons on the carbon bearing the iodine atom (H1a, H1b) are also shifted downfield. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of adjacent protons, thus establishing the connectivity of the carbon backbone.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester group appears significantly downfield (~170 ppm), while the carbons directly bonded to the electronegative iodine and oxygen atoms (C1 and C2) also exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 1-iodohexan-2-yl acetate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| CH₃ -CH₂-CH₂-CH₂- | ~0.9 (t) | ~14.0 | Terminal methyl group |

| -CH₂-CH₂ -CH₂ -CH(OAc)- | ~1.3-1.5 (m) | ~22.0, ~27.0 | Methylene groups in the alkyl chain |

| -CH₂ -CH(OAc)- | ~1.6 (m) | ~35.0 | Methylene group adjacent to the chiral center |

| I-CH₂ - | ~3.2-3.4 (m) | ~10.0 | Methylene group attached to iodine |

| -CH (OAc)- | ~4.8-5.0 (m) | ~75.0 | Methine proton on the chiral center, deshielded by oxygen |

| C=O | - | ~170.0 | Carbonyl carbon of the ester |

Note: Data are predicted values based on typical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions. (t = triplet, s = singlet, m = multiplet).

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1-iodohexan-2-yl acetate, a COSY spectrum would show a cross-peak between the proton at C2 and the protons at C1 and C3, confirming the connectivity of this part of the molecule. Further correlations would be observed along the entire butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to the carbons they are directly attached to. An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal around 4.9 ppm to the carbon signal around 75 ppm, confirming this as the C2-H2 group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for 1-iodohexan-2-yl acetate would include a cross-peak from the methyl protons of the acetate group (~2.1 ppm) to the carbonyl carbon (~170 ppm), and from the H2 proton (~4.9 ppm) to the same carbonyl carbon, definitively establishing the position of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (beyond basic identification)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk When 1-iodohexan-2-yl acetate is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.org

The analysis of these fragments provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would include:

Alpha-cleavage : The bonds adjacent to the oxygen and iodine atoms are prone to breaking. Cleavage of the C-C bond next to the oxygen can lead to stable acylium ions. libretexts.org

Loss of a neutral molecule : A common fragmentation is the loss of a stable neutral molecule, such as acetic acid (CH₃COOH).

Halogen-specific fragmentation : The presence of iodine is often indicated by a peak at m/z 127, corresponding to the I⁺ ion. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of 1-iodohexan-2-yl acetate

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 270 | [C₈H₁₅IO₂]⁺ | Molecular Ion (M⁺) |

| 211 | [C₆H₁₂I]⁺ | Loss of acetate radical (•OCOCH₃) |

| 143 | [C₆H₁₂O₂]⁺ | Loss of iodine radical (•I) |

| 127 | [I]⁺ | Iodine cation |

| 83 | [C₆H₁₁]⁺ | Loss of I• and CH₃COOH |

Infrared (IR) Spectroscopy for Functional Group Identification (beyond basic identification)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 1-iodohexan-2-yl acetate, the IR spectrum would be dominated by the strong absorption of the ester group.

C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group in the ester would be observed in the region of 1735-1750 cm⁻¹. The exact position can provide clues about the molecular environment.

C-O Stretch : The ester also exhibits C-O stretching vibrations. Two distinct bands are typically observed: one for the C(=O)-O bond (around 1230-1260 cm⁻¹) and another for the O-C (alkyl) bond (around 1000-1150 cm⁻¹).

C-I Stretch : The vibration of the carbon-iodine bond is found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

C-H Stretch : Absorption bands corresponding to the stretching of sp³ C-H bonds in the alkyl chain and acetate methyl group would be seen just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 1-iodohexan-2-yl acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1230-1260 | Strong |

| Ester O-C | Stretch | 1000-1150 | Medium |

Chiral Chromatography for Enantiomeric Excess Determination

1-iodohexan-2-yl acetate possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method used to separate and quantify these enantiomers. heraldopenaccess.us

The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This results in different retention times for the (R)- and (S)-enantiomers, allowing them to be resolved into two separate peaks in the chromatogram.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative areas of the two enantiomeric peaks. heraldopenaccess.us A typical procedure would involve:

Column Selection : A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H), is often effective for separating this type of compound.

Mobile Phase : A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the peaks. wiley-vch.de

Detection : A UV detector is typically used for detection.

Quantification : The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.

This technique is crucial for assessing the effectiveness of asymmetric syntheses that aim to produce one enantiomer selectively.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic environment of molecules. For a system involving 1-iodohexan-2-ol and acetic acid, these calculations can elucidate bond polarities, atomic charges, and molecular orbital distributions. The significant difference in electronegativity between the oxygen, iodine, and carbon atoms in 1-iodohexan-2-ol results in distinct bond dipoles, which are crucial for predicting intermolecular interactions libretexts.org. QM methods can precisely map the electrostatic potential, highlighting the electron-rich areas (like the hydroxyl oxygen and the carbonyl oxygen of acetic acid) and the electron-deficient regions (like the hydrogen of the hydroxyl and carboxyl groups, and surprisingly, the iodine atom in a phenomenon known as a sigma-hole).

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of organic reactions. For systems related to iodoalcohols, DFT has been employed to study their formation and subsequent reactions. For example, DFT calculations can model the iodohydrin formation from an alkene, elucidating the stepwise or concerted nature of the reaction.

In the context of acetic acid and 1-iodohexan-2-ol, DFT could be used to explore potential reactions such as esterification. Such a study would involve mapping the potential energy surface of the reaction, identifying key intermediates and transition states. DFT calculations provide insights into how the electronic structure of the reactants influences the reaction pathway. For instance, the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid can be quantified and correlated with reaction feasibility.

Analysis of Transition States and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS) and the calculation of their associated energy barriers joaquinbarroso.comresearchgate.net. The energy of a calculated transition state relative to the reactants determines the activation energy of a reaction, which is a key factor in reaction kinetics joaquinbarroso.commdpi.com. For a potential reaction between 1-iodohexan-2-ol and acetic acid, computational methods can pinpoint the precise geometry of the transition state youtube.com.

For example, in an esterification reaction, the TS would likely involve the formation of a tetrahedral intermediate. Calculations would reveal the bond lengths and angles of this fleeting structure. The energy difference between this TS and the initial reactant complex (the iodoalcohol and acetic acid) represents the activation barrier. Lower energy barriers indicate a faster reaction rate researchgate.net. Computational studies on similar reactions have shown that these barriers can be influenced by factors like solvent effects and the presence of catalysts, which can also be modeled mdpi.com.

Table 1: Representative Calculated Energy Barriers for Related Alcohol Reactions

| Reaction Type | Reactants | Computational Method | Calculated Forward Barrier (kcal/mol) | Reference System |

| Hydrogen Abstraction | Methanol + H Atom | CCSD(T) | 9.7 | CH₃OH + H researchgate.net |

| OH-Initiated Addition | Coniferyl Alcohol + OH | DFT | 2.92 - 10.87 | C₁₀H₁₂O₃ + OH mdpi.com |

| Sₙ2 Substitution | 1-Iodobutane + DABCO | Ab initio | Higher than Iodomethane | R-I + Amine researchgate.net |

This table presents illustrative data from studies on analogous systems to demonstrate the type of information gained from transition state analysis. Values are not specific to 1-iodohexan-2-ol.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics youtube.com. For a flexible molecule like 1-iodohexan-2-ol, which has multiple rotatable bonds, MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) youtube.commd-simulations.de.

These simulations can reveal how the molecule folds and how the relative positions of the iodine atom and the hydroxyl group change over time nih.gov. When acetic acid is introduced into the simulation, MD can model how the two molecules approach and interact, showing the preferred orientations and the dynamics of the non-covalent bonds that form between them nih.govyoutube.com. This provides crucial information on the pre-reaction complex and the conformational changes that might be necessary for a reaction to occur nih.gov.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are increasingly used to predict the outcome of chemical reactions, including their reactivity and selectivity nih.govrsc.org. For a molecule like 1-iodohexan-2-ol, which has multiple reactive sites, these models can predict which site is most likely to react under specific conditions. This can be achieved through various approaches, from quantum mechanics-based calculations of reaction barriers to machine learning models trained on large reaction databases researchgate.netrsc.orgnih.gov.

For instance, a model could predict the regioselectivity of a reaction, such as whether a nucleophile would attack the carbon bearing the iodine or the carbon bearing the hydroxyl group. These predictive models often rely on "descriptors"—quantifiable properties of the molecule derived from its structure—to correlate structure with reactivity researchgate.net. By calculating these descriptors for 1-iodohexan-2-ol, its behavior in various chemical transformations can be anticipated, accelerating experimental discovery nih.gov.

Non-Covalent Interactions in Iodoalcohol Systems

Non-covalent interactions are crucial in determining the structure, stability, and function of molecular systems openstax.org. In a system containing 1-iodohexan-2-ol and acetic acid, several key non-covalent interactions are expected, primarily hydrogen bonding and halogen bonding researchgate.netrsc.org.

Hydrogen Bonding: The most significant hydrogen bond would form between the hydroxyl group (-OH) of the iodoalcohol, acting as a hydrogen bond donor, and the carbonyl oxygen (C=O) of acetic acid, acting as a strong hydrogen bond acceptor. A secondary hydrogen bond could also exist where the carboxylic acid's -OH group donates to the iodoalcohol's oxygen. openstax.orgmdpi.com

Halogen Bonding: The iodine atom in 1-iodohexan-2-ol can act as a halogen bond donor. This is a highly directional interaction where a region of positive electrostatic potential on the iodine atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen of acetic acid researchgate.netrsc.org.

Computational studies allow for the precise characterization of these interactions, including their geometry and strength. The interplay between hydrogen and halogen bonding can lead to specific supramolecular structures. These non-covalent forces are fundamental to understanding how the two molecules recognize and bind to each other, which is the first step in any potential chemical reaction between them.

Table 2: Potential Non-Covalent Interactions between 1-Iodohexan-2-ol and Acetic Acid

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | 1-Iodohexan-2-ol (-OH) | Acetic Acid (C=O) | A strong, directional interaction between the hydroxyl hydrogen and the carbonyl oxygen. |

| Hydrogen Bond | Acetic Acid (-OH) | 1-Iodohexan-2-ol (-OH) | A directional interaction between the carboxylic acid hydrogen and the hydroxyl oxygen. |

| Halogen Bond | 1-Iodohexan-2-ol (-I) | Acetic Acid (C=O) | A directional interaction involving the σ-hole of the iodine atom and the lone pair of the carbonyl oxygen. |

| Dipole-Dipole | Multiple | Multiple | Electrostatic interactions between the permanent dipoles of both molecules. libretexts.orgopenstax.org |

| Dispersion Forces | All atoms | All atoms | Weak, transient dipole-induced dipole attractions between all atoms. openstax.org |

Applications of 1 Iodohexan 2 Ol and Its Acetic Acid Derivatives in Complex Organic Synthesis

Utility as Building Blocks for Natural Product Synthesis

Chiral iodoalcohols are valuable precursors in the stereoselective synthesis of natural products due to the orthogonal reactivity of their functional groups. The hydroxyl moiety can direct subsequent reactions or be transformed into other functionalities, while the iodine atom can participate in a variety of coupling and substitution reactions. Although specific examples detailing the use of 1-iodohexan-2-ol in the total synthesis of a particular natural product are not extensively documented in readily available literature, its structural motif is present in or can be envisioned as a key intermediate for the synthesis of various classes of natural products.

The C6 backbone of 1-iodohexan-2-ol, coupled with its defined stereochemistry, makes it an attractive starting material for the synthesis of polyketides, macrolides, and other lipid-derived natural products. The iodoalcohol functionality can be elaborated to introduce additional stereocenters and functional groups, progressively building the carbon skeleton of the target molecule.

Below is a table illustrating potential classes of natural products where a synthon like 1-iodohexan-2-ol could be a valuable starting material.

| Natural Product Class | Potential Synthetic Utility of 1-Iodohexan-2-ol |

| Polyketides | Introduction of a chiral hydroxy-alkyl fragment. |

| Macrolides | Formation of a segment of the macrocyclic ring. |

| Prostaglandins | As a precursor to the cyclopentane (B165970) ring with side-chain functionalization. |

| Pheromones | Synthesis of chiral insect pheromones containing hydroxyl and alkyl functionalities. |

Precursors in the Synthesis of Pharmaceutically Relevant Compounds

The iodoalcohol scaffold is a key feature in the synthesis of various pharmaceutically active compounds. The ability to selectively transform both the hydroxyl and iodo functionalities allows for the introduction of diverse pharmacophores. The acetic acid derivative of 1-iodohexan-2-ol, namely acetic acid 1-iodohexan-2-yl ester, offers an additional layer of synthetic utility, as the acetate (B1210297) can serve as a protecting group or a leaving group in different chemical contexts.

The inherent chirality of 1-iodohexan-2-ol is particularly significant in pharmaceutical synthesis, where the biological activity of a drug molecule is often dependent on its stereochemistry. The use of enantiomerically pure 1-iodohexan-2-ol can obviate the need for challenging chiral separations later in a synthetic sequence.

The following table outlines some classes of pharmaceutically relevant compounds and the potential role of 1-iodohexan-2-ol or its derivatives in their synthesis.

| Pharmaceutical Class | Potential Role of 1-Iodohexan-2-ol |

| Beta-blockers | The vicinal amino alcohol moiety, a key feature of many beta-blockers, can be accessed from the iodoalcohol. |

| Antiviral agents | As a chiral building block for the synthesis of nucleoside analogues. |

| Anti-inflammatory drugs | Introduction of a chiral side chain onto an aromatic or heterocyclic core. |

| Enzyme inhibitors | As a precursor to chiral ligands that can interact with the active site of an enzyme. |

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The dual functionality of 1-iodohexan-2-ol makes it a powerful tool for the formation of new chemical bonds, which is a fundamental aspect of organic synthesis.

The carbon-iodine bond in 1-iodohexan-2-ol is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the construction of carbon-carbon bonds. The iodine atom, being a good leaving group, readily participates in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 1-iodohexan-2-ol with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the C1 position, introducing a variety of alkyl, alkenyl, or aryl groups.

Heck-Mizoroki Reaction: In a Heck reaction, 1-iodohexan-2-ol could be coupled with an alkene to form a new, more substituted alkene. This provides a method for vinylation at the C1 position.

Sonogashira Coupling: This reaction would enable the coupling of 1-iodohexan-2-ol with a terminal alkyne, leading to the formation of a 1,3-enyne derivative. This is a powerful method for introducing an alkyne moiety.

The following table summarizes these potential cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | 1-Substituted hexan-2-ol |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | 1-Alkenyl-substituted hexan-2-ol |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | 1-Alkynyl-substituted hexan-2-ol |

The proximate arrangement of the hydroxyl and iodo groups in 1-iodohexan-2-ol facilitates intramolecular cyclization reactions, providing a route to valuable heterocyclic structures.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the iodide via an intramolecular SN2 reaction. This process, known as an intramolecular Williamson ether synthesis, would lead to the formation of a chiral epoxide, specifically 1,2-epoxyhexane (B74757). This epoxide is a versatile intermediate that can be opened by a wide range of nucleophiles to generate a variety of 1,2-disubstituted hexane (B92381) derivatives with controlled stereochemistry.

The table below illustrates this key cyclization reaction.

| Reaction Type | Reagent | Product |

| Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, KOtBu) | 1,2-Epoxyhexane |

Derivatization Pathways for Further Functionalization

Both the hydroxyl and iodo groups of 1-iodohexan-2-ol can be readily transformed into other functional groups, significantly expanding its synthetic utility.

The secondary hydroxyl group can undergo:

Esterification: Reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The formation of the acetic acid derivative is a prime example.

Etherification: Reaction with an alkyl halide or sulfonate under basic conditions (Williamson ether synthesis) to form an ether.

Oxidation: Conversion to a ketone (1-iodohexan-2-one) using a variety of oxidizing agents.

The secondary iodide can be displaced by a range of nucleophiles via SN2 reactions, leading to the introduction of new functional groups at the C1 position.

The following table provides a summary of these derivatization pathways.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Hydroxyl | Esterification | Acetic anhydride (B1165640), pyridine | Acetate ester |

| Hydroxyl | Etherification | NaH, Alkyl halide | Ether |

| Hydroxyl | Oxidation | PCC, DMP | Ketone |

| Iodine | Nucleophilic Substitution | NaN₃ | Azide |

| Iodine | Nucleophilic Substitution | NaCN | Nitrile |

| Iodine | Nucleophilic Substitution | R-SNa | Thioether |

Environmental and Sustainability Considerations in Iodoalcohol Chemistry

Development of Environmentally Benign Synthetic Methods

The creation of environmentally benign synthetic methods for iodoalcohols is a primary goal in green chemistry. This involves a holistic approach to reaction design, prioritizing the efficient use of materials and the reduction of hazardous waste.

Atom Economy and Reaction Efficiency

A foundational concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. jocpr.comrsc.org High-yielding reactions can still have poor atom economy if they generate significant amounts of waste, making atom economy a critical metric for assessing the "greenness" of a synthesis. primescholars.com

In the context of iodoalcohol synthesis, addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org For example, the direct iodohydroxylation of an alkene is a highly atom-economical route to an iodoalcohol. Researchers have developed methods that maximize this principle, such as a reagentless, 100% atom-economical iodosulfenylation of alkynes using only iodine and disulfides, which demonstrates the potential for highly efficient and sustainable syntheses.

Below is a conceptual comparison of reactions with high and low atom economy in the synthesis of a generic iodoalcohol.

| Metric | High Atom Economy Reaction (e.g., Addition) | Low Atom Economy Reaction (e.g., Wittig-type) |

| General Reaction | Alkene + I-OH → Iodoalcohol | Carbonyl + Ylide → Alkene (intermediate) → Iodoalcohol |

| Byproducts | None (in theory) | Significant (e.g., Triphenylphosphine oxide) |

| Atom Economy | Approaching 100% | Often < 50% |

| Environmental Impact | Minimal waste generation | Significant waste, requiring disposal |

This table provides a conceptual illustration of atom economy. Actual values depend on the specific reagents and reaction pathways.

Waste Minimization Strategies

Minimizing waste is a cornerstone of sustainable chemical manufacturing. wjarr.com Strategies in iodoalcohol synthesis focus on reducing or eliminating the use of hazardous substances and preventing the generation of waste at its source. Key approaches include:

Solvent Reduction: Solvents can account for 80-90% of the pollution in chemical processes. nih.gov The development of solvent-free reaction conditions, as seen in mechanochemistry, is a significant step forward. researchgate.netresearchgate.net When solvents are necessary, the use of greener alternatives like water or recyclable organic solvents is preferred. nih.gov

Process Optimization: Designing synthetic routes with fewer steps and purifying products using methods that avoid large volumes of solvents (e.g., crystallization instead of chromatography) contribute to waste reduction. primescholars.com The environmental factor (E-factor), which measures the mass of waste per mass of product, is a useful metric for evaluating the waste generated by a process. nih.gov Mechanochemical methods have been shown to have far lower E-factors compared to traditional solution-based syntheses.

Use of Sustainable Reagents and Catalysts

The choice of reagents and catalysts has a profound impact on the environmental footprint of a chemical synthesis. The trend in modern iodoalcohol chemistry is to move away from toxic, heavy-metal-based reagents and towards more sustainable alternatives.

Iodine itself is considered an environmentally friendly and relatively inexpensive element. researchgate.net Catalytic systems that use iodine or hypervalent iodine compounds are seen as a green alternative to many transition metal-catalyzed reactions. researchgate.netwalshmedicalmedia.com The development of recyclable catalysts, such as alumina (Al₂O₃) or polymer-supported reagents, is a key area of research. eurekalert.org Alumina, for instance, has been shown to be an effective and reusable catalyst for certain organic syntheses, which can be washed with water and dried for subsequent reactions. eurekalert.org

Recent advancements focus on hypervalent iodine reagents that can be used in catalytic amounts or recycled efficiently. researchgate.net Eco-sustainable catalytic systems, for example, using hypervalent iodine (III) compounds in conjunction with other catalysts, can provide high-yielding and clean oxidative transformations without the need for toxic heavy metals. researchgate.net

| Reagent/Catalyst Type | Example(s) | Sustainability Advantages |

| Elemental Iodine/Iodides | I₂, KI, LiI | Low cost, low toxicity, environmentally benign. researchgate.netorganic-chemistry.org |

| Hypervalent Iodine Reagents | Phenyliodine bis(trifluoroacetate) (PIFA), (Diacetoxyiodo)benzene (B116549) (DIB) | Metal-free oxidants, moderate reactivity, low toxicity. researchgate.netresearchgate.net |

| Solid-Supported Catalysts | Alumina (Al₂O₃) | Recyclable, reduces waste, simple, and low-cost. eurekalert.org |

| Combined Catalytic Systems | Flavin and Iodine | Uses oxygen as a mild and sustainable oxidant, operates under mild conditions. walshmedicalmedia.com |

Mechanochemistry as a Green Synthetic Tool

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful and environmentally friendly technique in organic synthesis. tu-braunschweig.deisca.me This approach often eliminates the need for bulk solvents, which is one of its most significant green advantages. researchgate.netisca.me

For iodoalcohol chemistry, mechanochemistry offers a novel and highly efficient synthetic route. Researchers have successfully developed a mechanochemical, solvent-free, and catalyst-free method for synthesizing 1,4-iodoalcohols from styrenes using hypervalent iodine reagents. researchgate.netresearchgate.net This method is not only more sustainable but can also lead to products that are difficult to obtain through standard solution-based chemistry. researchgate.netresearchgate.net

The benefits of using mechanochemistry in iodoalcohol synthesis are numerous:

Reduced Solvent Use: Reactions are often conducted in a neat (solventless) state or with minimal amounts of liquid (liquid-assisted grinding), drastically cutting down on solvent waste. researchgate.net

Energy Efficiency: Mechanical energy directly activates the reaction, often avoiding the need for heating and thus saving energy. tu-braunschweig.de

Enhanced Reactivity and Selectivity: The unique reaction environment in a ball mill can lead to different reactivity and selectivity compared to solution-phase reactions.

Improved Safety and Simplicity: The processes are often simpler to perform and can be safer due to the absence of volatile, flammable, or toxic solvents. isca.me

| Feature | Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent | Requires bulk organic solvents | Solvent-free or minimal liquid-assisted grinding researchgate.net |

| Energy Input | Often requires heating/refluxing | Mechanical energy (milling/grinding) tu-braunschweig.de |

| Waste Generation | High (solvent, byproducts) | Low (minimal solvent waste) researchgate.netisca.me |

| Catalyst | Often required | Can be catalyst-free researchgate.netresearchgate.net |

| Sustainability | Lower | Higher, more environmentally friendly researchgate.netisca.me |

By embracing these green chemistry principles, the synthesis of iodoalcohols can be made significantly more sustainable, reducing environmental impact while fostering innovation in chemical manufacturing.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Iodoalcohols with Enhanced Selectivity

The synthesis of iodoalcohols traditionally involves the reaction of alkenes with a source of electrophilic iodine in the presence of water. byjus.comwikipedia.org Future research is geared towards overcoming the limitations of classical methods, particularly in achieving high levels of regio- and stereoselectivity.

Regioselectivity and Stereoselectivity: For unsymmetrical alkenes, the formation of iodoalcohols can lead to different regioisomers. nih.gov Advanced synthetic strategies are being developed to control which carbon atom is attacked by the nucleophile (water) and which receives the iodine. nih.gov Similarly, controlling the stereochemistry to yield specific enantiomers or diastereomers is a significant area of focus. walshmedicalmedia.com

Recent advancements include:

Iridium-Catalyzed Asymmetric Hydrogenation: A novel approach for creating chiral cis-vicinal halohydrins involves the asymmetric hydrogenation of α-halogenated ketones using an iridium catalyst. This method has demonstrated high yields and excellent diastereoselectivities and enantioselectivities. nih.gov

Mechanochemical Synthesis: A solvent-free and catalyst-free method for the functionalization of olefins using hypervalent iodine reagents has been developed. This mechanochemical approach can produce 1,4-iodoalcohols, which are not easily accessible through standard solution-phase methods. asm.orgresearchgate.net

Hypervalent Iodine Reagents: The use of iodine and Oxone in acetic acid/acetic anhydride (B1165640) allows for an environmentally friendly and highly efficient regio- and diastereoselective iodoacetoxylation of alkenes. researchgate.net Another approach involves the in situ generation of acetyl hypoiodite (B1233010) from the oxidation of molecular iodine by (diacetoxyiodo)benzene (B116549), which can then be used for the 1,2-iodo-cofunctionalization of alkenes with 100% iodine atom economy. researchgate.net

A summary of traditional and novel synthetic routes is presented in the table below.

| Method of Synthesis | Description | Selectivity |

| From Alkenes | Reaction of an alkene with a halogen (e.g., I₂) in the presence of water. byjus.comwikipedia.org | Follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. nih.gov |

| From Epoxides | Ring-opening of an epoxide with a hydrohalic acid (e.g., HI) or a metal halide. byjus.comwikipedia.org | The halide attacks the less sterically hindered carbon in neutral or acidic conditions. |

| Iridium-Catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of α-halogenated ketones to produce chiral cis-vicinal halohydrins. nih.gov | High diastereoselectivity and enantioselectivity. |

| Mechanochemical Synthesis | Solvent- and catalyst-free reaction of olefins with hypervalent iodine reagents. asm.orgresearchgate.net | Can produce 1,4-iodoalcohols, a different regioisomer than traditional methods. |

| Hypervalent Iodine Reagents | Use of reagents like Oxone and (diacetoxyiodo)benzene for iodo-cofunctionalization of alkenes. researchgate.net | High regio- and diastereoselectivity. |

Development of Advanced Catalytic Systems for Derivatization

Iodoalcohols are valuable synthetic intermediates due to their dual functionality. The hydroxyl group can undergo esterification or etherification, while the carbon-iodine bond is susceptible to nucleophilic substitution and cross-coupling reactions. Advanced catalytic systems are being developed to enhance the efficiency and selectivity of these derivatization reactions.

Biocatalysis with Halohydrin Dehalogenases (HHDHs): Halohydrin dehalogenases are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov These enzymes can also catalyze the reverse reaction, opening an epoxide ring with various nucleophiles like azide, cyanide, or nitrite to form novel C-N, C-C, or C-O bonds. nih.gov This makes HHDHs attractive biocatalysts for producing a variety of β-substituted alcohols from iodoalcohols. nih.gov

Future research in this area includes:

Enzyme Engineering: Modifying the active site of HHDHs to improve their catalytic properties. For example, modifying the halide-binding site of HheC from Agrobacterium radiobacter AD1 has been shown to increase the rate of halide release, which is the rate-limiting step in the catalytic cycle. asm.org

Cascade Reactions: Combining HHDHs with other enzymes in one-pot cascade reactions to create more complex molecules efficiently. This approach avoids the need for intermediate workup and can shift reaction equilibria, leading to improved process efficiency. nih.gov

Chemical Catalysis: While biocatalysis offers high selectivity, the development of robust chemical catalysts for the derivatization of iodoalcohols is also a key research area. This includes catalysts for:

Epoxidation: The intramolecular SN2 reaction of halohydrins in the presence of a base to form epoxides is a fundamental transformation. wikipedia.org Research into new catalytic systems can improve the efficiency and substrate scope of this reaction.

Cross-Coupling Reactions: The carbon-iodine bond in iodoalcohols is suitable for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. Developing catalysts that are tolerant of the hydroxyl group is an ongoing challenge.

Integration of Machine Learning and AI in Reaction Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.netwikipedia.org

Predicting Selectivity: ML models are being developed to predict the regioselectivity of chemical reactions. wikipedia.orgethz.chaalto.fi For the synthesis of iodoalcohols from unsymmetrical alkenes, ML algorithms can be trained on large datasets of experimental and computational results to predict the major regioisomer under different reaction conditions. ethz.ch This can significantly reduce the amount of trial-and-error experimentation required.

Reaction Optimization: ML algorithms can be used to optimize reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to maximize yield and selectivity. wikipedia.org These models can navigate the complex relationships between multiple variables to find the global optimal conditions with a reduced number of experiments compared to traditional methods. wikipedia.org The integration of ML with automated high-throughput experimentation platforms is creating "self-driving" laboratories that can accelerate the discovery and optimization of new synthetic routes for iodoalcohols. wikipedia.org

Computer-Aided Synthesis Planning (CASP): AI-driven CASP tools can assist chemists in designing synthetic routes for complex molecules. researchgate.net These tools use retrosynthetic analysis, often guided by ML models, to propose pathways from commercially available starting materials. researchgate.net By incorporating knowledge of iodoalcohol chemistry, these systems can suggest efficient routes that utilize iodoalcohols as key intermediates.

Investigation of Bio-Inspired Transformations for Iodoalcohol Synthesis

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic transformations using either enzymes themselves or small-molecule catalysts that replicate the function of an enzyme's active site. wikipedia.orgaalto.fi

Enzymatic Synthesis with Haloperoxidases: Haloperoxidases are enzymes that can catalyze the synthesis of α,β-halohydrins from gaseous alkenes. nih.govasm.org The reaction requires the alkene, a halide ion, dilute hydrogen peroxide, and the haloperoxidase enzyme. This enzymatic approach can be used to produce chlorohydrins, bromohydrins, and iodohydrins. nih.gov Combining this enzymatic synthesis with the epoxide-forming reaction of HHDHs provides a fully biocatalytic pathway from an alkene to an epoxide. nih.gov